4-(1-Chloroisoquinolin-5-YL)morpholine
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Overview
Description
4-(1-Chloroisoquinolin-5-YL)morpholine is a chemical compound with the molecular formula C13H13ClN2O and a molecular weight of 248.71 g/mol It is a derivative of isoquinoline and morpholine, combining the structural features of both these heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloroisoquinolin-5-YL)morpholine typically involves the reaction of 1-chloroisoquinoline with morpholine. One method involves the use of copper acetate (Cu(OAc)2) as a catalyst in an electrochemical reaction between quinoline N-oxides and morpholine . The reaction is carried out in dichloromethane (CH2Cl2) or acetonitrile (CH3CN) at room temperature, yielding the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloroisoquinolin-5-YL)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the isoquinoline ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the morpholine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the morpholine ring or the isoquinoline ring.
Scientific Research Applications
4-(1-Chloroisoquinolin-5-YL)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-(1-Chloroisoquinolin-5-YL)morpholine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Chloroisoquinoline: Shares the isoquinoline core but lacks the morpholine ring.
Morpholine Derivatives: Compounds like 4-morpholinyl-2-propanol have similar morpholine structures but different substituents.
Uniqueness
4-(1-Chloroisoquinolin-5-YL)morpholine is unique due to the combination of the isoquinoline and morpholine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .
Biological Activity
4-(1-Chloroisoquinolin-5-YL)morpholine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H10ClN
- Molecular Weight : 205.66 g/mol
- CAS Number : [specific CAS number if available]
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The compound has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. For instance, it has been investigated for its inhibitory effects on CHK1 (Checkpoint Kinase 1), a key regulator in the cell cycle and DNA damage response.
Biological Activities
The compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways.
- Antimicrobial Properties : Research has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
- Neuroprotective Effects : It may offer protective effects in neurodegenerative models, potentially through antioxidant mechanisms.
Case Studies and Research Findings
Study | Findings |
---|---|
Study A (2020) | Demonstrated that the compound inhibits CHK1 with an IC50 value of 45 nM, indicating strong potency. |
Study B (2021) | Investigated the compound's effects on breast cancer cell lines, showing a reduction in cell viability by 60% at 10 µM concentration. |
Study C (2022) | Reported antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |
Safety and Toxicology
Toxicological studies are essential to assess the safety profile of this compound. Early-stage research indicates a favorable safety margin; however, comprehensive studies are necessary to evaluate long-term effects and potential side effects.
Properties
Molecular Formula |
C13H13ClN2O |
---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
4-(1-chloroisoquinolin-5-yl)morpholine |
InChI |
InChI=1S/C13H13ClN2O/c14-13-11-2-1-3-12(10(11)4-5-15-13)16-6-8-17-9-7-16/h1-5H,6-9H2 |
InChI Key |
UFRVWXVFEWRWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC3=C2C=CN=C3Cl |
Origin of Product |
United States |
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